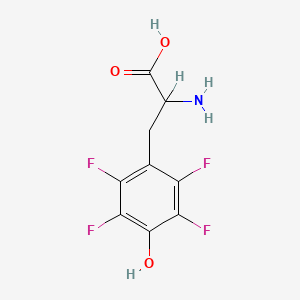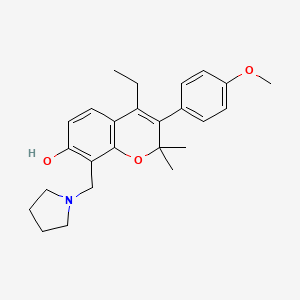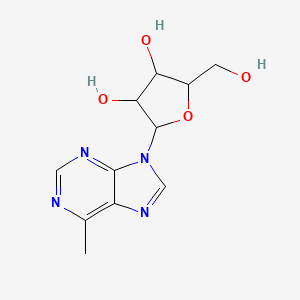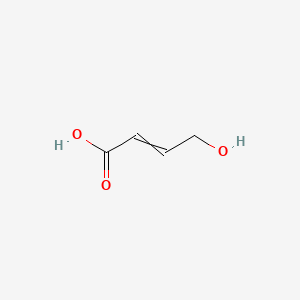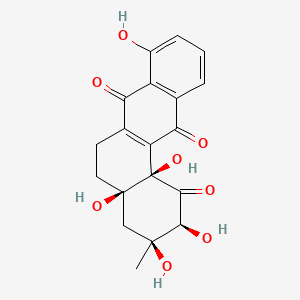
Sakyomicin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sakyomicin D is a natural product found in Nocardia with data available.
Wissenschaftliche Forschungsanwendungen
Inhibition of Viral Reverse Transcriptase
Sakyomicin D demonstrates potential as an inhibitor of reverse transcriptase, an enzyme crucial for the replication of certain viruses. A study found that sakyomicin A, closely related to this compound, effectively inhibits the reverse transcriptase of the avian myeloblastosis virus and hinders the proliferation of the AIDS-associated HTLV-III/LAV virus. This suggests potential applications in antiviral therapies, especially targeting retroviruses (Tanaka et al., 1986).
Role of Naphthoquinone Moiety
The structure of this compound plays a significant role in its biological activities. A study focusing on sakyomicin A showed that its naphthoquinone moiety is essential for its biological functions, including cytotoxicity and inhibitory actions on reverse transcriptase. This knowledge can be leveraged to understand and improve the pharmacological properties of sakyomicin derivatives (Take et al., 1986).
Antibiotic Properties
Sakyomicins, including this compound, are known for their antibiotic properties. One study described the isolation of sakyomicins A, B, C, and D from a strain of Nocardia, noting their effectiveness against Gram-positive bacteria. This highlights their potential as antibiotic agents in medical research and therapy (Nagasawa et al., 1984).
Eigenschaften
CAS-Nummer |
86413-77-6 |
|---|---|
Molekularformel |
C19H18O8 |
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
(2S,3S,4aR,12bR)-2,3,4a,8,12b-pentahydroxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C19H18O8/c1-17(25)7-18(26)6-5-9-12(19(18,27)16(24)15(17)23)14(22)8-3-2-4-10(20)11(8)13(9)21/h2-4,15,20,23,25-27H,5-7H2,1H3/t15-,17+,18-,19+/m1/s1 |
InChI-Schlüssel |
UQVQAGIDTKKVTM-LULLPPNCSA-N |
Isomerische SMILES |
C[C@@]1(C[C@@]2(CCC3=C([C@@]2(C(=O)[C@H]1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |
SMILES |
CC1(CC2(CCC3=C(C2(C(=O)C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |
Kanonische SMILES |
CC1(CC2(CCC3=C(C2(C(=O)C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |
Andere CAS-Nummern |
86413-77-6 |
Synonyme |
sakyomicin D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



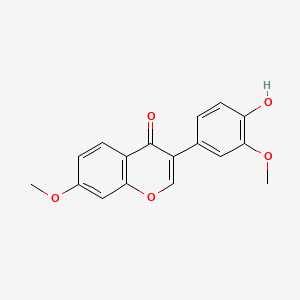
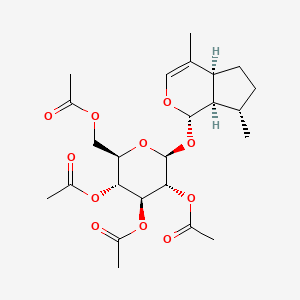
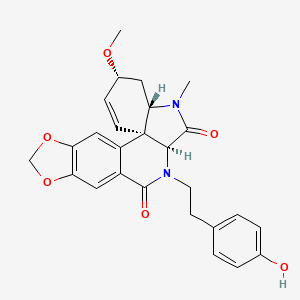
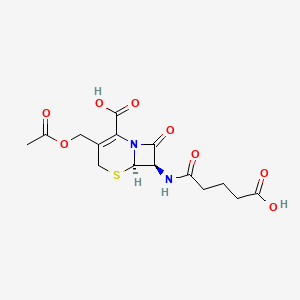
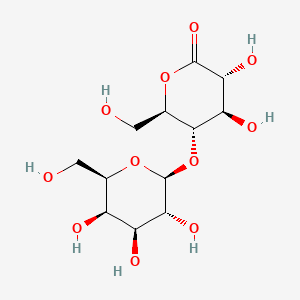
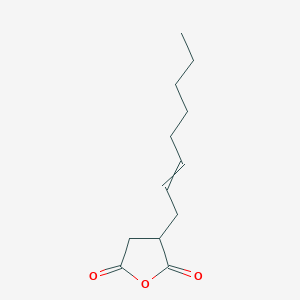
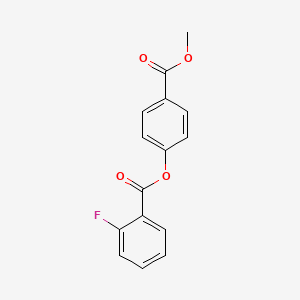
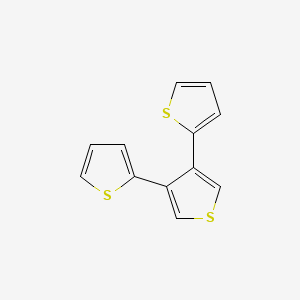
![7-[(R)-(4-methylanilino)-phenylmethyl]quinolin-8-ol](/img/structure/B1220331.png)
![N-[2-(1-cyclohexenyl)ethyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B1220332.png)
